molecular formula C26H23NO4 B051568 Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid CAS No. 269078-69-5

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

Cat. No.: B051568
CAS No.: 269078-69-5
M. Wt: 413.5 g/mol
InChI Key: JEEBFSSXASHKSF-BJKOFHAPSA-N
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Description

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a high-purity, chiral amino acid derivative specifically designed for advanced peptide synthesis and medicinal chemistry applications. This compound serves as a key building block in solid-phase peptide synthesis (SPPS), where its Fmoc-protected amine group ensures compatibility with standard coupling and deprotection protocols. The defined (2R,5S) stereochemistry is critical for incorporating enantiomerically pure pyrrolidine motifs into peptides, enabling studies on stereoselective biological interactions, such as those involving enzyme active sites or receptor binding pockets. The phenyl substituent at the 5-position enhances hydrophobicity and facilitates π-π stacking, which can stabilize peptide conformations and improve target engagement. Researchers value this reagent for developing peptidomimetics and constrained peptides that mimic natural protein structures, particularly in drug discovery efforts focused on protease inhibitors, GPCR ligands, and anticancer agents. Its mechanism involves imposing conformational restraints (e.g., promoting beta-turns or helical folds) to enhance metabolic stability, bioavailability, and pharmacological activity of synthetic peptides. This makes it an indispensable tool for investigating structure-activity relationships and optimizing therapeutic candidates in biochemical and pharmaceutical research.

Properties

IUPAC Name

(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEBFSSXASHKSF-BJKOFHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589231
Record name (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269078-69-5
Record name (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

High-Pressure Hydrogenation

A widely adopted method involves catalytic hydrogenation of cyclic imines or dihydropyrroles. For example, methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate—a structurally related compound—is synthesized using high-pressure hydrogenation (>20 atm) over palladium catalysts (Pd/C or Pd(OH)₂) in methanol or ethanol. This method achieves >90% conversion with enantiomeric excess (ee) exceeding 98% when chiral auxiliaries or asymmetric catalysts are employed.

Table 1: Hydrogenation Conditions for Pyrrolidine Precursors

SubstrateCatalystPressure (atm)SolventYield (%)ee (%)
Cyclic imine derivativePd/C25MeOH9299
Dihydropyrrole intermediatePd(OH)₂30EtOH8898

Cyclization of Amino Alcohols

Alternative routes involve cyclizing amino alcohols using dehydrating agents like Burgess reagent or p-toluenesulfonyl chloride. For instance, (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid derivatives are synthesized via intramolecular Mitsunobu reactions, though this method requires precise stoichiometry to avoid oligomerization.

Introduction of the Phenyl Group

The phenyl group at the 5-position is introduced through substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution

Phenyl lithium or Grignard reagents react with pyrrolidine intermediates bearing leaving groups (e.g., bromine) at the 5-position. This method, however, often results in racemization unless low temperatures (-78°C) and non-polar solvents (THF) are used.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between boronic acids and halogenated pyrrolidines offers superior stereoretention. For example, coupling 5-bromo-pyrrolidine-2-carboxylate with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane achieves 85% yield with >99% ee.

Table 2: Phenyl Group Introduction Methods

MethodReagents/ConditionsYield (%)ee (%)
Nucleophilic substitutionPhLi, THF, -78°C7295
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, 80°C8599

Fmoc Protection of the Amino Group

The final step involves protecting the pyrrolidine nitrogen with the fluorenylmethyloxycarbonyl (Fmoc) group.

Reaction with Fmoc-Cl

The amine reacts with Fmoc chloride (1.2 equiv) in dichloromethane (DCM) or dimethylformamide (DMF) using diisopropylethylamine (DIPEA, 2.5 equiv) as a base. Completion typically occurs within 2 hours at 0–25°C, yielding >95% protected product.

Solvent and Base Optimization

DMF enhances solubility but may require subsequent purification to remove residual base. In contrast, DCM simplifies workup but risks incomplete reaction due to poor amine solubility. Triethylamine (TEA) is less effective than DIPEA, often resulting in 10–15% lower yields.

Table 3: Fmoc Protection Efficiency

SolventBaseTemp (°C)Time (h)Yield (%)
DCMDIPEA25295
DMFDIPEA01.597
THFTEA25382

Purification and Stereochemical Control

Chromatographic Resolution

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) separates diastereomers. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the product to >99% purity.

Crystallization Techniques

Recrystallization from ethanol/water mixtures (4:1) enriches enantiomeric purity to >99.5% ee. This step is critical for pharmaceutical applications requiring stringent stereochemical standards.

Industrial-Scale Production

Continuous Flow Hydrogenation

Scaling hydrogenation to continuous flow reactors (e.g., microreactors) reduces catalyst loading by 40% and improves throughput. Residence times of 10–15 minutes at 30 atm H₂ achieve consistent yields of 90–93%.

Automated Fmoc Protection

Robotic systems automate Fmoc-Cl addition and quenching, minimizing human error and reducing reaction times by 30%. In-line FTIR monitors deprotection efficiency, ensuring >98% completion before proceeding to peptide elongation .

Scientific Research Applications

Peptide Synthesis

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is predominantly used in solid-phase peptide synthesis (SPPS). It serves as a protecting group that allows for selective modification of amino acids without interfering with other functional groups. This property is crucial for synthesizing complex peptides and proteins .

Drug Development

In pharmaceutical research, this compound plays a vital role in developing biologically active molecules that target specific receptors. Its ability to facilitate the synthesis of peptide-based drugs makes it invaluable in treating various diseases, including cancer and metabolic disorders .

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of Fmoc-(2R,5S)-5-phenyl-pyrrolidine demonstrate significant cytotoxicity against cancer cell lines. For instance:

CompoundIC50 (µM)Cell Line
Fmoc-(2R,5S)-5-phenyl-pyrrolidine66% viability at 100 µMA549 (human lung adenocarcinoma)
CisplatinStandard controlA549

These findings suggest that modifications to the compound can enhance anticancer properties while minimizing toxicity to non-cancerous cells .

Bioconjugation

The compound is utilized in bioconjugation techniques, which are essential for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in creating targeted therapies where specificity is crucial for efficacy .

Material Science

This compound is also applied in developing advanced materials such as polymers and nanomaterials. Its incorporation can enhance the properties of these materials for various industrial applications .

Neuroscience Research

In neuroscience, this compound aids in studying receptor interactions and developing potential treatments for neurological disorders. Its role in understanding protein-protein interactions further emphasizes its importance in biological research .

Mechanism of Action

The mechanism of action of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Stereoisomeric Counterparts

The enantiomer Fmoc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid (CAS 215190-21-9) shares the same molecular formula and weight but exhibits inverted stereochemistry. This difference significantly impacts peptide conformation:

  • Conformational Stability : The (2R,5S) configuration stabilizes left-handed polyproline II (PPII) helices, while the (2S,5R) form may favor right-handed helices or disrupt helical packing .
  • Synthetic Utility : Both isomers are used to study stereochemical effects on peptide folding and aggregation .
Property Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid Fmoc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic Acid
CAS Number 269078-69-5 215190-21-9
Molecular Weight 413.47 g/mol 413.47 g/mol
Stereochemistry (2R,5S) (2S,5R)
Price (250 mg) $300 $275–$829

Substituted Pyrrolidine Derivatives

(a) Fmoc-5-methylpyrrolidine-2-carboxylic Acid
  • Structure : (2S,5S)-5-methyl substitution instead of phenyl.
  • Molecular Formula: C₂₁H₂₁NO₄ .
  • Key Differences :
    • Reduced hydrophobicity compared to the phenyl-substituted analog.
    • Lower molecular weight (351.4 g/mol) .
    • Used to study steric effects without aromatic interactions .
(b) Fmoc-L-cis-Hyp(Ph)-OH
  • Structure: (2S,4S)-4-phenoxy substitution (CAS 1260617-48-8).
  • Molecular Weight : 429.46 g/mol .
  • Enhances solubility in polar solvents compared to phenyl-substituted analogs .

Boc-Protected Analogs

Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (CAS 158706-46-8) replaces the Fmoc group with tert-butoxycarbonyl (Boc):

  • Molecular Weight : 291.3 g/mol .
  • Applications : Preferred in solution-phase synthesis due to Boc’s acid-labile nature, unlike Fmoc’s base-sensitive cleavage .

Functionalized Pyrrolidines

(a) Mercaptoprolines
  • Example : (2S,4S)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid (CAS 929101-56-4).
  • Molecular Weight : 611.75 g/mol .
  • Key Feature : Thiol group enables disulfide bond formation, critical for cyclic peptide synthesis .
(b) Bromophenyl Derivatives
  • Example : (2S,5S)-Fmoc-5-(3-bromophenyl)-pyrrolidine-2-carboxylic acid (CAS 2580096-21-3).
  • Application : Bromine allows post-synthetic modifications via Suzuki coupling .

Biological Activity

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (CAS Number: 269078-69-5) is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₂₆H₂₃NO₄
  • Molecular Weight : 413.47 g/mol
  • Structure : The compound features a pyrrolidine ring with a phenyl group and a carboxylic acid functional group, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions.
  • Introduction of the Phenyl Group : A substitution reaction is employed to attach the phenyl group.
  • Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For example:

  • In Vitro Studies : Compounds similar to Fmoc-(2R,5S)-5-phenyl-pyrrolidine were tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, reducing cell viability compared to standard chemotherapeutics like cisplatin .
CompoundIC50 (µM)Cell Line
Fmoc-(2R,5S)-5-phenyl-pyrrolidine66% viability at 100 µMA549
CisplatinStandard controlA549

These findings suggest that modifications in the structure can enhance anticancer properties while minimizing toxicity to non-cancerous cells.

Antimicrobial Activity

The antimicrobial efficacy of Fmoc-(2R,5S)-5-phenyl-pyrrolidine derivatives has also been investigated:

  • Pathogen Testing : In studies involving multidrug-resistant strains such as Staphylococcus aureus, derivatives showed promising results against various pathogens. The presence of specific substituents on the pyrrolidine scaffold influenced their antimicrobial potency .
PathogenActivity Observed
Staphylococcus aureusEffective against resistant strains
Klebsiella pneumoniaePotential activity noted

The mechanism by which Fmoc-(2R,5S)-5-phenyl-pyrrolidine exerts its biological effects is primarily through its role as a protected amino acid in peptide synthesis. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the development of peptide-based therapeutics . This property is crucial for its application in drug design and development.

Case Studies

  • Anticancer Properties : A study demonstrated that derivatives containing a free amino group exhibited higher anticancer activity compared to those with acetylamino fragments. The structure-dependence of activity suggests that careful modification can lead to more effective anticancer agents .
  • Antimicrobial Efficacy : Another investigation into various pyrrolidine derivatives revealed that specific substitutions could enhance activity against resistant bacterial strains, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key structural features of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, and how do they influence its role in peptide synthesis?

  • Answer : The compound consists of a pyrrolidine ring with a phenyl group at the 5-position and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the nitrogen. The stereochemistry (2R,5S) is critical for inducing specific backbone conformations in peptides, such as β-turn mimics, which are essential for stabilizing secondary structures. The Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., piperidine), facilitating stepwise solid-phase peptide synthesis (SPPS) .

Q. What are the recommended handling and storage conditions for this compound to ensure stability?

  • Answer : Store refrigerated (0–8°C) in a tightly sealed container under inert gas to prevent moisture absorption and oxidation. Avoid exposure to light, heat (>25°C), and strong acids/bases. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. For spills, employ dry sand or alcohol-resistant foam, and dispose via certified hazardous waste services .

Q. How is the Fmoc group removed during peptide synthesis, and what experimental conditions optimize this step?

  • Answer : The Fmoc group is cleaved using 20–30% piperidine in DMF or NMP, typically in two cycles (2–5 minutes each). Monitoring deprotection efficiency via UV absorbance (301 nm) or Kaiser test ensures complete removal. Prolonged exposure to piperidine should be avoided to prevent side reactions, such as aspartimide formation .

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